5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative notable for its unique electronic properties imparted by the fluorine atom. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and biological research due to its potential applications and biological activities. The presence of both a hydroxyl group and a fluorinated phenyl moiety enhances its reactivity and interaction with biological targets.
This compound can be synthesized through various methods, primarily involving the introduction of a fluorine atom into a pyridine ring. The synthesis typically employs palladium-catalyzed reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aromatic compounds.
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is classified as a fluorinated heterocyclic compound. Its structure features a pyridine ring substituted with a hydroxyl group and a 2-fluoro-4-methylphenyl group, making it part of the broader category of fluorinated organic compounds.
The synthesis of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol can be accomplished through several methods:
The reaction conditions for the Suzuki-Miyaura coupling generally require:
Industrial production may optimize these conditions to enhance yield and purity, often employing larger-scale reactions with specific reagents tailored for efficiency.
The molecular structure of 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol consists of:
The compound's molecular formula is CHFNO, with a molecular weight of approximately 221.21 g/mol. The presence of fluorine significantly influences its chemical behavior and biological activity.
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific biological targets, potentially enhancing binding affinity due to the presence of the electronegative fluorine atom. This property allows it to form stronger hydrogen bonds with enzymes or receptors, influencing various biological pathways and making it a candidate for drug discovery and development .
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits significant stability under standard laboratory conditions but may undergo transformations when exposed to strong oxidizing or reducing agents.
5-(2-Fluoro-4-methylphenyl)pyridin-3-ol has various scientific applications:
The 3-hydroxypyridine unit in 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol confers distinctive hydrogen-bonding capabilities critical for target engagement. Unlike 2- or 4-hydroxypyridine isomers, the 3-hydroxy configuration prevents lactam formation, preserving the phenolic character while enabling tautomeric equilibrium between neutral and zwitterionic forms. This tautomerism facilitates pH-dependent binding adaptability to biological environments [10]. Key properties include:
Table 1: Comparative Analysis of Pyridine Isomers
Positional Isomer | LogP | H-Bond Donors | Tautomeric Equilibrium Constant (Ktaut) |
---|---|---|---|
2-Hydroxypyridine | 0.98 | 1 | 103.3 (favors lactam) |
3-Hydroxypyridine | 1.05 | 1 | 10-0.8 (favors phenol) |
4-Hydroxypyridine | 0.92 | 1 | 104.9 (favors lactam) |
Data derived from quantum mechanical calculations (B3LYP/6-31G*) [10].
Synthetic accessibility further enhances the utility of this scaffold. The molecule is typically prepared via Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ol and (2-fluoro-4-methylphenyl)boronic acid, achieving yields >75% under Pd(PPh₃)₄ catalysis [1] [4]. X-ray crystallography of analogues confirms near-orthogonal dihedral angles (85±5°) between pyridine and phenyl planes, minimizing steric clash while enabling adaptive binding [2].
The strategic incorporation of fluorine and methyl groups in 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol follows rational medicinal chemistry principles to optimize pharmacodynamic and pharmacokinetic properties.
Fluorine Effects:
Methyl Group Contributions:
Table 2: Substituent Effects on Binding Affinity
Substituent Pattern | CYP17 Inhibition IC₅₀ (μM) | logD7.4 | Plasma Protein Binding (%) |
---|---|---|---|
2-F, 4-CH₃ (Target) | 0.32 | 1.8 | 88 |
4-CH₃ (No F) | 1.05 | 1.4 | 75 |
2-F (No CH₃) | 0.89 | 1.6 | 82 |
Unsubstituted Phenyl | >10 | 1.0 | 68 |
Data extrapolated from patent WO2012015723A1 on sulfonamide-based CYP17 inhibitors [3].
The synergy between fluorine and methyl groups creates a "polar-hydrophobic duality": the fluorine withdraws electrons to polarize the scaffold, while the methyl group donates electrons to restore aromaticity. This balance optimizes membrane permeability (Papp Caco-2 = 12 × 10⁻⁶ cm/s) and aqueous solubility (0.8 mg/mL) [8] [9].
Despite its promising pharmacophoric features, 5-(2-Fluoro-4-methylphenyl)pyridin-3-ol remains understudied in key areas, presenting opportunities for future investigation:
Underexplored Biological Targets:
Synthetic & Pharmacological Challenges:
Technical Innovations Needed:
Table 3: Key Derivatives for Future Investigation
Derivative | Rationale | Expected Benefit |
---|---|---|
5-(2,6-Difluoro-4-methylphenyl) | Enhanced dipole & metabolic stability | 30% improved membrane permeability |
5-(2-Fluoro-4-(trifluoromethyl)phenyl) | Stronger hydrophobic enclosure | 2-fold increase in CYP17 affinity |
3-(Methoxymethoxy)-5-(2-fluoro-4-methylphenyl) | Prodrug masking phenol | Oral bioavailability >50% |
Ruthenium(III) complex | Metal chelation for anticancer activity | DNA cross-linking capability |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0